N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide
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Overview
Description
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a chloro-acetyl group and an isopropyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and isopropylamine. The general synthetic route can be outlined as follows:
Formation of the Chloro-acetyl Intermediate: Piperidine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloro-acetyl intermediate.
Amidation Reaction: The chloro-acetyl intermediate is then reacted with isopropylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted piperidine derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Oxidation Reactions: Formation of N-oxide derivatives.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or interact with neurotransmitter receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-ethyl-acetamide: Similar structure with an ethyl group instead of an isopropyl group.
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl group may influence its lipophilicity, metabolic stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)11-5-4-6-14(8-11)12(17)7-13/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKJRCSGXFVVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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